2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMDWEJTQUTCKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274349 | |
| Record name | TYRPHOSTIN B7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134036-53-6, 133550-06-8 | |
| Record name | 3-Amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134036-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TYRPHOSTIN B7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation:
Multicomponent Reaction:
Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for its intriguing properties.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS): The indole ring undergoes EAS reactions, such as halogenation, nitration, and Friedel-Crafts acylation.
Nucleophilic Addition: The butadiene moiety can participate in Diels-Alder reactions.
Reduction: Reduction of the nitrile groups yields corresponding amines.
Halogenation: Use halogens (e.g., Cl₂, Br₂) and Lewis acids (e.g., FeCl₃).
Nitration: Employ a mixture of concentrated HNO₃ and H₂SO₄.
Reduction: Use hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C).
- Halogenation: Halogen-substituted derivatives.
- Nitration: Nitro-substituted derivatives.
- Reduction: Amines.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.
Biological Studies: Investigate its interactions with cellular targets.
Materials Science: Explore its use in organic electronics and optoelectronic devices.
Mechanism of Action
Target: Likely interacts with cellular proteins or enzymes.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of 2-amino-1,3-diene-1,1,3-tricarbonitrile derivatives. Below is a detailed comparison with key analogs, categorized by substituent type and functional properties.
Indole/Indolyl-Substituted Derivatives
- Target Compound: Structure: Indol-5-yl substituent. Biological Activity: PDGFR inhibition (IC50 = 20 μM); minimal EGFR inhibition (IC50 = 820 μM) . Synthesis: Derived from 2-aminoprop-1-ene-1,1,3-tricarbonitrile and indole-containing precursors. Physical Properties: Solid state; solubility in DMSO (75 mM) .
- Compound 41 (): Structure: 2-Amino-4-(2-amino-6,8-dimethylchromon-3-yl)buta-1,3-diene-1,1,3-tricarbonitrile. Synthesis: Multi-step reaction involving chromone-carbonitrile precursors.
Aromatic Ring-Substituted Derivatives
- 3,5-Diaminobiphenyl-2,4,6-tricarbonitrile (Compound 10, ): Structure: Biphenyl core with three cyano groups. Synthesis: Reflux of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with benzylidene-malononitrile in acetic acid. Physical Properties: Yellow crystals; m.p. 290–292°C; 80% yield . Applications: Intermediate for fused heterocycles.
- 2-Amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile (Compound 2, ): Structure: Phenyl substituent. Reactivity: Forms pyridazine, pyrazole, and thiophene derivatives via cyclization .
Heterocyclic-Substituted Derivatives
- 2-Amino-4-(furan-2-yl)penta-1,3-diene-1,1,3-tricarbonitrile (Compound 3, ): Structure: Furan substituent. Synthesis: Condensation with 2-acetylfuran. Electronic Properties: Enhanced electron-withdrawing effects due to furan’s oxygen atom .
- 2-Amino-4-(thiophen-2-yl)isophthalonitrile (Compound 3i, ): Structure: Thiophene substituent. Physical Properties: m.p. 197–199°C; 79% yield . Applications: Potential optoelectronic material due to sulfur’s polarizability.
Hydroxyl-Substituted Derivatives
- 2-Amino-4-(4-hydroxyphenyl)buta-1,3-diene-1,1,3-tricarbonitrile (): Structure: Hydroxyphenyl group. Solubility: Moderate in polar solvents (e.g., ethanol, methanol) due to H-bonding . Applications: Research interest in polymers and colorants .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s indole substituent allows for diverse functionalization, contrasting with phenyl or furan analogs that prioritize electronic modulation .
- Biological Specificity: AG-370’s PDGFR selectivity is attributed to the indole moiety’s planar structure and H-bonding capacity, absent in non-aromatic derivatives .
- Solubility Trends : Hydroxyl-containing analogs exhibit higher polar solvent solubility than the indole-based target compound, which relies on DMSO for dissolution .
Biological Activity
2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a complex organic compound with significant biological activity. Its unique structure incorporates an indole moiety and multiple cyano groups, which contribute to its potential pharmacological applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C15H9N5
- Molecular Weight : 259.265 g/mol
- CAS Number : 133550-06-8
The compound's structure allows for various chemical interactions that are crucial in biological systems. The presence of the indole ring is particularly important as it is known for its role in numerous biological activities.
Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that it can interact with cellular targets involved in tumor growth and proliferation. For instance, it has been found to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
A specific study demonstrated that this compound could reduce the viability of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway.
Interaction with Biological Macromolecules
The compound's ability to bind with biological macromolecules has been explored. Binding studies suggest potential interactions with proteins involved in signal transduction and metabolic pathways. These interactions may lead to therapeutic effects by altering the normal function of these proteins.
| Interaction Type | Target Molecule | Effect |
|---|---|---|
| Protein Binding | Akt | Inhibition of cell survival |
| Enzyme Inhibition | Cyclin-dependent kinases | Disruption of cell cycle progression |
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Condensation Reactions : Involving the reaction of indole derivatives with cyanoacetic acid derivatives.
- Nucleophilic Additions : Utilizing nucleophiles to add across the double bonds in the butadiene framework.
These synthetic approaches allow for variations in the compound's structure, potentially enhancing its biological activity.
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal evaluated the anti-cancer efficacy of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated that the compound triggered apoptosis through caspase activation.
Case Study 2: Binding Affinity Studies
Another investigation focused on the binding affinity of this compound to various proteins involved in cancer signaling pathways. Using surface plasmon resonance (SPR) techniques, it was found to bind effectively to protein kinases with an affinity constant in the micromolar range. This suggests its potential as a lead compound for developing kinase inhibitors.
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile and its derivatives?
Answer:
The compound can be synthesized via condensation reactions involving β-amino-α,γ-dicyanocrotononitrile with ketones or aldehydes under catalytic conditions. For example, heating β-amino-α,γ-dicyanocrotononitrile with acetophenone at 140°C in the presence of anhydrous ammonium acetate yields 2-amino-4-phenylpenta-1,3-diene-1,1,3-tricarbonitrile, a structural analog . To introduce the indole moiety, aryl-substituted ketones (e.g., indolyl acetophenone) can be used. Subsequent heterocyclization with reagents like diazonium salts, hydrazines, or elemental sulfur generates pyridazine, pyrazole, or thiophene derivatives . Key steps:
- Reagent selection : Diazonium salts for pyridazines, hydroxylamine for isoxazoles.
- Purification : Crystallization from ethanol or acetic acid .
Basic: How should researchers characterize this compound and its derivatives spectroscopically?
Answer:
Use a combination of NMR, mass spectrometry (MS), and melting point analysis :
- ¹H-NMR : Peaks at δ ~6.4–7.3 ppm (aromatic protons), δ ~3.7 ppm (methoxy groups in derivatives), and δ ~5.3 ppm (vinylic protons) .
- MS : Confirm molecular weight via ESI-MS (e.g., [M+H]+ = 363.5 for a chromenopyridine derivative) .
- Melting Point : Sharp melting points (e.g., 184.8°C) indicate purity .
Basic: What in vitro assays are used to evaluate its biological activity?
Answer:
- Antimicrobial Activity : Measure MIC values against E. coli, B. subtilis, and C. albicans using broth microdilution assays. For example, pyridazine derivatives show MICs as low as 12.5 µg/mL against B. cereus .
- Kinase Inhibition : Assess PDGFR tyrosine kinase inhibition via IC₅₀ values (e.g., AG-370, a derivative, has IC₅₀ = 20 µM for PDGFR vs. 820 µM for EGFR) .
- Cytotoxicity : Use MTT assays on melanoma/glioma cell lines (e.g., IC₅₀ = 5–10 µM for chromenopyridine analogs) .
Advanced: How can structural contradictions in SAR for antimicrobial derivatives be resolved?
Answer:
Contradictions arise from substituent effects on the indole or aryl groups. For example:
- Hydrazone derivatives : A p-chlorophenyl substituent enhances activity against C. albicans (MIC = 25 µg/mL) but reduces potency against E. coli .
- Thiophene derivatives : 3-Cyano-tetrahydrobenzo[b]thiophene substituents reduce E. coli activity but improve C. albicans inhibition .
Methodological resolution :
Advanced: What computational approaches predict the solvatochromic and electronic properties of this compound?
Answer:
- Solvatochromism : Measure UV-Vis spectra in solvent mixtures (e.g., water/DMSO) to study polarity-dependent spectral shifts. For analogs, negative solvatochromism (blue shift with polarity) is observed due to intramolecular charge transfer .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps and dipole moments, correlating with experimental solvatochromic data .
- Molecular Dynamics : Simulate solvent interactions to explain preferential solvation in binary mixtures .
Advanced: How can this scaffold be optimized for multi-target kinase inhibition (e.g., PDGFR and c-Met)?
Answer:
- Structural Modifications :
- Biological Testing :
- Pharmacokinetics : Optimize logP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in glioma models .
Advanced: What strategies mitigate solubility challenges during in vivo studies?
Answer:
- Formulation : Use nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) on the tricarbonitrile moiety.
- Co-solvents : Prepare stock solutions in DMSO (≤75 mM) and dilute in PBS containing 0.1% Tween-80 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
